molecular formula C9H9FO B116937 6-Fluorochroman CAS No. 82070-01-7

6-Fluorochroman

Cat. No.: B116937
CAS No.: 82070-01-7
M. Wt: 152.16 g/mol
InChI Key: AADYIFLRRCYLRF-UHFFFAOYSA-N
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Description

6-Fluorochroman is an organic compound belonging to the class of chromans, which are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a fluorine atom at the sixth position of the chroman ring distinguishes this compound from other chroman derivatives. This compound is of significant interest in various fields, including medicinal chemistry, due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorochroman typically begins with p-fluorophenol as the starting material. One common method involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Fluorochroman undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 6-fluoro-4-chromanone.

    Reduction: Reduction of 6-fluoro-4-chromanone yields this compound.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation: 6-fluoro-4-chromanone.

    Reduction: this compound.

    Substitution: Various substituted chroman derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluorochroman has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studies have shown its potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Its derivatives are explored for their anticancer, antiviral, and anti-inflammatory properties.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Fluorochroman and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

  • 6-Fluorochromone-2-carboxylic acid
  • 6-Fluoro-4-chromanone
  • 6-Fluoro-3,4-dihydro-2H-chromene-2-carboxylate

Comparison: 6-Fluorochroman is unique due to the presence of the fluorine atom at the sixth position, which imparts distinct chemical and physical properties. Compared to its analogs, this compound exhibits different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

6-fluoro-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADYIFLRRCYLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466796
Record name 6-fluorochroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82070-01-7
Record name 6-Fluoro-3,4-dihydro-2H-1-benzopyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82070-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-fluorochroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-3,4-dihydro-2H-1-benzopyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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